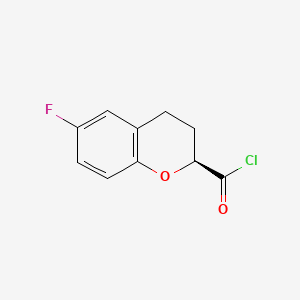

(S)-6-fluorochroman-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

155427-30-8 |

|---|---|

Molecular Formula |

C10H8ClFO2 |

Molecular Weight |

214.62 |

IUPAC Name |

(2S)-6-fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride |

InChI |

InChI=1S/C10H8ClFO2/c11-10(13)9-3-1-6-5-7(12)2-4-8(6)14-9/h2,4-5,9H,1,3H2/t9-/m0/s1 |

InChI Key |

ZLMSEDWVBPGXTM-VIFPVBQESA-N |

SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)Cl |

Synonyms |

2H-1-Benzopyran-2-carbonyl chloride, 6-fluoro-3,4-dihydro-, (S)- (9CI) |

Origin of Product |

United States |

Maintaining Chiral Purity:once the Enantiomerically Pure Compound is Obtained, It is Crucial to Store It Under Conditions That Prevent Racemization. for S 6 Fluorochroman 2 Carbonyl Chloride, This Would Involve Storage in a Dry, Inert Atmosphere, As the Acyl Chloride is Reactive and Susceptible to Hydrolysis. Hydrolysis Would Regenerate the Carboxylic Acid, and Any Conditions That Could Promote Enolization or Other Equilibrium Processes at the Chiral Center Should Be Avoided.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including (S)-6-fluorochroman-2-carbonyl chloride. libretexts.org These reactions proceed through a characteristic addition-elimination mechanism. A nucleophile initially attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and yielding the substituted product. libretexts.orglibretexts.orgmasterorganicchemistry.com The high reactivity of acyl chlorides, in comparison to other carboxylic acid derivatives like esters or amides, stems from the significant inductive effect of the chlorine atom, which increases the partial positive charge on the carbonyl carbon. libretexts.org

This compound readily reacts with various nucleophiles to form a range of carboxylic acid derivatives. These reactions are typically rapid and efficient. chemistrysteps.com

Esters: In the presence of an alcohol, this compound undergoes alcoholysis to produce the corresponding ester. libretexts.orguomustansiriyah.edu.iq This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. chemistrysteps.comyoutube.com The reaction with phenols to form phenyl esters is also feasible, though it may require heat. savemyexams.com The enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate highlights the importance of these esters in accessing enantiomerically pure forms of the corresponding carboxylic acid. rsc.orgresearchgate.net

Amides: The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to primary, secondary, and tertiary amides, respectively. chemistrysteps.comsavemyexams.com These reactions are generally very fast. Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second serves as a base to sequester the generated HCl. chemistrysteps.com

Anhydrides: Reaction with a carboxylate salt leads to the formation of a carboxylic acid anhydride. chemistrysteps.com This method can be employed to synthesize both symmetrical and mixed anhydrides. chemistrysteps.com

Table 1: Nucleophilic Acyl Substitution Products of this compound

| Nucleophile | Product Class | General Structure of Product |

| Alcohol (R'-OH) | Ester | (S)-6-fluorochroman-2-carboxylate |

| Amine (R'R''NH) | Amide | (S)-6-fluorochroman-2-carboxamide |

| Carboxylate (R'COO⁻) | Anhydride | (S)-6-fluorochroman-2-carboxylic anhydride |

Note: R', R'' represent alkyl or aryl groups.

The electrophilic nature of this compound extends to reactions with organometallic reagents. These reactions are powerful tools for carbon-carbon bond formation.

Grignard Reagents: Treatment with Grignard reagents (R'MgX) typically leads to the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which is then rapidly attacked by a second equivalent of the Grignard reagent. chemistrysteps.com

Gilman Reagents: For the synthesis of ketones, Gilman reagents (lithium diorganocuprates, R'₂CuLi) are the reagents of choice. chemistrysteps.com These less reactive organometallic compounds selectively add to the acyl chloride once, affording the corresponding ketone without proceeding to the tertiary alcohol. chemistrysteps.com

Radical and Photoredox Chemistry Involving Acyl Chlorides

While ionic pathways dominate the chemistry of acyl chlorides, recent advancements have demonstrated their utility in radical reactions, particularly through photoredox catalysis. nih.gov Acyl chlorides can be converted into acyl radicals, which are valuable nucleophilic intermediates for various transformations. rsc.org

Visible-light photoredox catalysis offers a mild and efficient way to generate acyl radicals from acyl chlorides. nih.gov This can be achieved through dual catalytic systems, for instance, combining a photocatalyst with a nickel catalyst. rsc.org This approach allows for the cross-coupling of acyl chlorides with partners like alkylsilicates or potassium alkoxymethyltrifluoroborates to synthesize ketones and α-alkoxyketones, respectively. rsc.orgacs.org The mechanism often involves the single-electron reduction of the acyl chloride, which can be challenging due to their high reduction potentials. rsc.org However, catalytic strategies have been developed to overcome this, for example, by using a nucleophilic organic catalyst that activates the acyl chloride towards a photochemical radical generation pathway. rsc.org

Electrophilic Catalysis and Activation Strategies for Acyl Chlorides

To enhance the reactivity of acyl chlorides, particularly towards weak nucleophiles, electrophilic catalysis is often employed. Lewis acids are common catalysts for this purpose. wikipedia.orgallstudyjournal.com

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can coordinate to the carbonyl oxygen or the chlorine atom of the acyl chloride. wikipedia.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgallstudyjournal.com This strategy is famously utilized in Friedel-Crafts acylation reactions, where an acylium ion is often generated as the key electrophilic intermediate for aromatic substitution. wikipedia.org A variety of Lewis acids, including copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts for acylation reactions under mild conditions. organic-chemistry.org

Nucleophilic Catalysis: Certain bases, like pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can act as nucleophilic catalysts. wikipedia.org They react with the acyl chloride to form a highly reactive acylpyridinium intermediate. This intermediate is more readily attacked by nucleophiles than the original acyl chloride, thus accelerating the reaction. wikipedia.org

Aromatic Cation Activation: A novel strategy involves the use of 3,3-dichlorocyclopropenes to activate carboxylic acids for conversion to acid chlorides. acs.orgnih.govorganic-chemistry.org This method proceeds through a cyclopropenium carboxylate complex, which facilitates nucleophilic acyl substitution under mild conditions, even for acid-sensitive substrates. acs.orgnih.govorganic-chemistry.org

Mechanistic Investigations of Carbonyl Chloride Reactivity

The mechanism of nucleophilic acyl substitution on acyl chlorides has been the subject of detailed study. The generally accepted pathway is a two-step addition-elimination process via a tetrahedral intermediate. libretexts.orglibretexts.org However, the possibility of a concerted SN2-type mechanism has also been considered, particularly in the gas phase or with specific substrates. researchgate.net

Computational studies, often employing density functional theory (DFT), have provided significant insights into the reaction pathways. rsc.orgnih.govresearchgate.net These studies help to elucidate the structures of transition states and intermediates, and to understand the influence of substituents and solvent on the reaction mechanism. For example, DFT calculations have been used to compare the reactivities of different benzoyl chlorides and to model the hydrolysis mechanism, showing how solvent molecules can act as catalysts. researchgate.net Kinetic studies, both experimental and computational, have been crucial in distinguishing between different possible mechanisms and in understanding the complex interplay of factors that govern the reactivity of acyl chlorides. rsc.orgnih.govacs.orgacs.org

Synthesis of Derivatives and Analogues of S 6 Fluorochroman 2 Carbonyl Chloride

Modifications at the Carbonyl Chloride Moiety

The carbonyl chloride functional group is a highly reactive acylating agent, making it an excellent anchor point for derivatization through nucleophilic acyl substitution. chemistrystudent.comlibretexts.orglibretexts.org The electron-deficient carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of various carboxylic acid derivatives. vaia.com This reactivity allows for the straightforward synthesis of amides, esters, and other related compounds.

The general mechanism for these transformations is a two-stage nucleophilic addition-elimination process. chemistrystudent.comlibretexts.org First, the nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion is eliminated as a stable leaving group. libretexts.orgvaia.com

Key derivatives synthesized from (S)-6-fluorochroman-2-carbonyl chloride include:

Amides: Reaction with primary or secondary amines yields the corresponding N-substituted amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. nih.gov A series of 6-fluoro-chroman-2-carboxamides have been synthesized by reacting the acid chloride with various amines. nih.gov

Esters: Treatment with alcohols or phenols results in the formation of esters. Similar to amide synthesis, a base is often used to scavenge the generated HCl. libretexts.org

Carboxylic Acid: While the carbonyl chloride is synthesized from the corresponding carboxylic acid, it can be readily hydrolyzed back to (S)-6-fluorochroman-2-carboxylic acid upon reaction with water. libretexts.orgchemistrysteps.com

The following table summarizes these key modifications.

| Nucleophile | Reagent Example | Product Class |

| Amine | R¹R²NH | N-Substituted Amide |

| Alcohol | R-OH | Ester |

| Water | H₂O | Carboxylic Acid |

| Carboxylate Salt | R-COO⁻ | Carboxylic Anhydride |

Variations on the Fluorine Substitution Pattern within the Chroman Core

The identity and placement of the fluorine atom on the chroman's aromatic ring can be altered to produce a range of structural analogues. This is typically achieved by employing different fluorinated phenolic precursors during the initial stages of the synthesis of the chroman ring system. google.com The synthesis of 6-fluorochroman-2-carboxylic acid, the precursor to the title compound, often starts with 4-fluorophenol. google.comijbio.com

Regioisomers: By utilizing alternative starting materials such as 2-fluorophenol (B130384) or 3-fluorophenol, it is possible to synthesize regioisomers like 5-fluorochroman-2-carbonyl chloride or 7-fluorochroman-2-carbonyl chloride. The synthesis and differentiation of such fluorinated regioisomers often require careful spectroscopic analysis. nih.gov

Di- and Tri-fluorinated Analogues: The use of di- or tri-fluorinated phenols as starting materials can lead to the corresponding poly-fluorinated chroman cores. The electronic properties of the chroman ring can be significantly modulated by the number and position of these electron-withdrawing fluorine substituents. nih.gov The synthesis of various fluorinated compounds is a subject of extensive research, highlighting the importance of these analogues. elsevier.com

The table below illustrates how the choice of the initial phenolic starting material dictates the final fluorine substitution pattern on the chroman ring.

| Starting Phenol | Resulting Chroman Core |

| 4-Fluorophenol | 6-Fluorochroman (B116937) |

| 2-Fluorophenol | 8-Fluorochroman |

| 3-Fluorophenol | 5-Fluorochroman or 7-Fluorochroman |

| 2,4-Difluorophenol | 6,8-Difluorochroman |

Structural Elaboration of the Chroman Ring System

Beyond simple derivatization, the chroman framework of this compound can be subjected to more complex structural modifications to build fused or spirocyclic ring systems. These advanced synthetic strategies significantly expand the chemical space accessible from this chiral building block.

Fused-Ring Systems: Intramolecular cyclization reactions can be employed to construct rings fused to the chroman core. rsc.org For example, appropriate functionalization of the chroman ring could set the stage for palladium-mediated intramolecular cyclizations to form new heterocyclic systems. thieme-connect.de Furthermore, the chroman or related chromone (B188151) scaffold can participate as a diene or dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. rsc.orgacs.orgwikipedia.orgmasterorganicchemistry.com This cycloaddition approach allows for the construction of complex polycyclic structures fused to the original chroman system. psu.eduipb.ptacs.org The synthesis of fused heterocycles is an active area of research, with many methods potentially adaptable to chroman derivatives. rsc.orgnih.gov

Spirocyclic Systems: The synthesis of spirocyclic chromanes, where a single carbon atom is part of both the chroman ring and a second ring system, has been reported through various synthetic routes. nih.govnih.govresearchgate.net Methods like the Kabbe condensation can be used to construct spiro[chromane-2,4'-piperidine]-4-one derivatives. researchgate.net Other approaches involve multi-component reactions or tandem processes to build spiro[chroman-4,3'-oxindole] and other complex spirocycles. researchgate.netrsc.org These strategies could be adapted to derivatives of this compound to generate novel, three-dimensional structures.

Preparation of Chiral Building Blocks from this compound

This compound and its parent carboxylic acid are considered pivotal chiral building blocks, particularly for the pharmaceutical industry. rsc.orgresearchgate.net Their primary use is as enantiomerically pure starting materials for the synthesis of more complex chiral molecules.

The precursor, (S)-6-fluorochroman-2-carboxylic acid, is often obtained through the resolution of a racemic mixture. google.com While classical resolution using diastereomeric salt formation with chiral amines has been employed, modern enzymatic methods are gaining prominence. rsc.orgepo.org For instance, the kinetic resolution of racemic methyl 6-fluorochroman-2-carboxylate using specific esterases can produce both the (S)- and (R)-enantiomers of the carboxylic acid in high enantiomeric excess. rsc.orggoogle.com

Once obtained, (S)-6-fluorochroman-2-carboxylic acid (and by extension, its acid chloride) is a key intermediate in the synthesis of several important pharmaceutical agents. Its most notable application is in the enantioselective synthesis of Nebivolol, a cardiovascular drug. ijbio.comgoogle.comepo.org In these syntheses, the chiral chroman unit is elaborated into more complex structures. For example, the carboxylic acid can be converted into a chiral epoxide, such as (S,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, which serves as a key electrophilic fragment for subsequent coupling reactions. google.comepo.org The conversion of the acid to various sulfonamide and carbamate (B1207046) derivatives has also been explored. nih.gov

The following table lists key chiral building blocks that are either precursors to or derived from this compound.

| Compound Name | Role/Significance |

| (S)-6-Fluorochroman-2-carboxylic acid | Direct precursor, pivotal chiral building block. rsc.org |

| (R)-6-Fluorochroman-2-carboxylic acid | The corresponding enantiomer, also a valuable chiral building block. rsc.org |

| (+)-[S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | Chiral epoxide intermediate for Nebivolol synthesis. epo.org |

| (S)-6-fluoro-3,4-dihydro-2H-benzopyran-2-carboxaldehyde | Chiral aldehyde intermediate derived from the carboxylic acid. google.com |

Advanced Spectroscopic and Structural Elucidation of S 6 Fluorochroman 2 Carbonyl Chloride and Its Derivatives

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For (S)-6-fluorochroman-2-carbonyl chloride, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its exact molecular formula (C10H8ClFO2).

The fragmentation patterns observed in mass spectrometry are highly dependent on the ionization technique used. Under electron impact (EI) ionization, flavanones and related structures often undergo a characteristic retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring. researchgate.net This would lead to the formation of ions corresponding to the fluorophenolic part and the section containing the carbonyl chloride.

With softer ionization techniques like electrospray ionization (ESI), which is commonly coupled with liquid chromatography (LC-MS), the protonated molecule [M+H]⁺ is often the base peak. researchgate.net For the carboxylic acid precursor, the molecular ion peak (M) is observed at m/z 196.18. chemicalbook.com For the carbonyl chloride, the molecular ion would be expected at m/z 214.02 (for ³⁵Cl) and 216.02 (for ³⁷Cl) with a characteristic isotopic pattern.

Further fragmentation (MS/MS) of the parent ion can provide more detailed structural information. Loss of CO, HCl, or the entire carbonyl chloride group would be expected fragmentation pathways. The presence of fluorine also influences the fragmentation, and ions containing fluorine can be readily identified. nist.gov

| Technique | Expected Observation |

| HRMS (ESI+) | [M+H]⁺ with high mass accuracy confirming C10H8ClFO2 |

| EI-MS | RDA fragmentation, loss of CO, loss of HCl |

| LC-MS (ESI) | Protonated molecular ion [M+H]⁺ |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the most prominent feature in the IR spectrum would be the carbonyl (C=O) stretching vibration of the acid chloride. This is expected to appear at a high frequency, typically in the range of 1810–1775 cm⁻¹. uobabylon.edu.iq The C-F stretching vibration of the aromatic ring usually appears as a strong band in the 1250-1000 cm⁻¹ region. nii.ac.jp Other characteristic bands include the aromatic C=C stretching vibrations around 1600-1450 cm⁻¹, and the C-H stretching vibrations of the aliphatic and aromatic parts of the molecule just above and below 3000 cm⁻¹, respectively. The C-O-C stretching of the chroman ether linkage would also be present.

Raman spectroscopy would also show these characteristic vibrations, although the relative intensities may differ. For instance, the aromatic ring vibrations are often strong in the Raman spectrum. bris.ac.uk The combination of both IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

| Functional Group | Expected IR Frequency (cm⁻¹) |

| C=O (Acid Chloride) | 1810 - 1775 (very strong) |

| C-F (Aromatic) | 1250 - 1000 (strong) |

| C=C (Aromatic) | 1600 - 1450 |

| C-O-C (Ether) | ~1200 |

| C-H (Aromatic) | ~3100 - 3000 |

| C-H (Aliphatic) | ~3000 - 2850 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. While the crystal structure of this compound itself has not been reported, structures of several of its derivatives have been determined.

For example, the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman has been elucidated, confirming the absolute configuration of the stereogenic centers. nih.gov Similarly, the crystal structure of a triclinic polymorph of (-)-(S)-N-benzyl-2-[(R)-6-fluorochroman-2-yl]-2-hydroxyethanaminium bromide has been reported, providing detailed information about the conformation of the 6-fluorochroman (B116937) ring system. researchgate.net In these structures, the pyran ring of the chroman moiety typically adopts a half-chair conformation. researchgate.netmdpi.com

Such studies on derivatives provide a reliable model for the solid-state conformation of the (S)-6-fluorochroman core in the carbonyl chloride. A crystal structure of this compound would unequivocally confirm its three-dimensional structure and packing in the solid state.

Chiroptical Spectroscopy for Absolute Configuration Confirmation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

The chroman ring system and the carbonyl group are both chromophores that would contribute to the CD spectrum of this compound. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. unipi.it For instance, studies on related 6-oxo-morphinans have shown that the n-π* electron transitions of the carbonyl group result in a distinct Cotton effect, which can be used for quantitative analysis. researchgate.net

Computational and Theoretical Investigations of S 6 Fluorochroman 2 Carbonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of (S)-6-fluorochroman-2-carbonyl chloride. These computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule, which dictates its chemical behavior. nih.govresearchgate.net

The high reactivity of acyl chlorides is fundamentally due to the electronic properties of the carbonyl group bonded to a highly electronegative chlorine atom. chemistrystudent.com Both the oxygen and chlorine atoms are strongly electron-withdrawing, which induces a significant partial positive charge on the carbonyl carbon. chemistrystudent.comlibretexts.orglibretexts.org This electron deficiency makes the carbonyl carbon a prime target for nucleophilic attack, a key feature of its reaction chemistry. chemistrystudent.comlibretexts.org

Theoretical investigations into related chromone (B188151) and chroman derivatives using DFT have successfully predicted molecular geometries, vibrational spectra, and electronic properties. d-nb.inforesearchgate.net For instance, studies on various chromone derivatives have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing biological activity. d-nb.inforesearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

In the case of this compound, the fluorine atom at the 6-position of the chroman ring also influences the electronic structure. Fluorine's high electronegativity further withdraws electron density from the aromatic ring, potentially modulating the reactivity of the entire molecule.

Key Electronic Properties (Illustrative based on related compounds):

| Property | Predicted Significance for this compound |

| HOMO-LUMO Energy Gap | A relatively small gap is expected, indicating high reactivity, characteristic of acyl chlorides. |

| Molecular Electrostatic Potential (MEP) | The MEP map would show a significant positive potential around the carbonyl carbon, confirming its electrophilicity, and negative potentials around the oxygen and chlorine atoms. d-nb.inforesearchgate.net |

| Natural Bond Orbital (NBO) Analysis | NBO analysis would quantify the charge distribution, highlighting the large positive charge on the carbonyl carbon and the nature of the orbital interactions. |

| Dipole Moment | The molecule is expected to possess a significant dipole moment due to the presence of multiple electronegative atoms (F, O, Cl). |

This table is illustrative and based on general principles of acyl chloride reactivity and computational studies on related chroman derivatives.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its interactions with other molecules, particularly in a stereoselective context. Conformational analysis, aided by computational methods, helps to identify the most stable arrangements of the molecule. windows.netrsc.org

The chroman ring system is not planar and can adopt various conformations. The stereochemistry at the C2 position, designated as (S), is a fixed configurational feature. However, the dihydropyran ring of the chroman moiety can exist in different conformations, such as half-chair or sofa forms. Computational modeling can determine the relative energies of these conformers and the energy barriers to their interconversion. rsc.org

For the (S)-enantiomer, the orientation of the carbonyl chloride group relative to the chroman ring is of particular interest. Rotation around the C2-carbonyl bond will lead to different rotamers with varying stabilities. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions.

In a study on the enzymatic resolution of the precursor, (S)-6-fluoro-chroman-2-carboxylic acid, molecular simulations were used to explain the high enantioselectivity of the enzymes. rsc.org These simulations revealed that the specific fit of the (S)-enantiomer into the enzyme's active site was energetically more favorable. A similar approach for this compound would predict its preferred conformation when interacting with chiral reagents or catalysts.

Predicted Conformational Features of this compound:

| Feature | Description |

| Chroman Ring Pucker | The dihydropyran ring is expected to adopt a non-planar conformation, likely a half-chair, to alleviate torsional strain. |

| C2-Substituent Orientation | The carbonyl chloride group at the C2 position will adopt a pseudo-equatorial or pseudo-axial orientation depending on the ring pucker, with the pseudo-equatorial position generally being more stable to minimize steric clashes. |

| Rotational Isomers | Rotation around the C2-C(O)Cl bond will be sterically hindered, leading to a preferred rotational isomer where the bulky chlorine atom is positioned away from the chroman ring. |

This table presents predicted conformational features based on the principles of stereochemistry and conformational analysis of cyclic and heterocyclic systems.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions at the atomic level. youtube.com For this compound, DFT calculations can map out the potential energy surface for its reactions, identifying transition states and intermediates, and thereby elucidating the reaction pathways.

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. libretexts.orglibretexts.org The generally accepted mechanism for this reaction is a two-step addition-elimination process. chemistrystudent.comlibretexts.org

Addition Step: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The C=O double bond breaks, and the oxygen atom becomes negatively charged. libretexts.org

Elimination Step: The C=O double bond reforms, and the chloride ion, being a good leaving group, is expelled. This regenerates the carbonyl group and results in the substitution product. libretexts.org

Furthermore, DFT can be used to understand the stereochemical outcome of reactions. Since the reaction occurs at the achiral carbonyl carbon and does not directly involve the stereocenter at C2, the configuration is expected to be retained in the product. DFT calculations can confirm this by modeling the energy profiles of different stereoisomeric pathways and demonstrating that the pathway retaining the (S)-configuration is energetically favored.

Illustrative DFT-Calculated Energy Profile for Nucleophilic Acyl Substitution:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Features |

| 1 | Reactants: this compound + Nucleophile | 0 | Starting point of the reaction. |

| 2 | Transition State 1 (TS1) | +10 to +15 | Energy barrier for the nucleophilic attack. |

| 3 | Tetrahedral Intermediate | -5 to -10 | A transient, unstable intermediate. |

| 4 | Transition State 2 (TS2) | +5 to +10 | Energy barrier for the elimination of the chloride ion. |

| 5 | Products: Substituted (S)-6-fluorochroman + HCl | Varies (often exothermic) | Final, more stable products. |

This table is a generalized representation of a reaction energy profile for nucleophilic acyl substitution on an acyl chloride, with energy values being illustrative.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and the exploration of their conformational space. easychair.orgeasychair.orgresearchgate.net While quantum chemical calculations are often performed on isolated molecules in the gas phase or with implicit solvent models, MD simulations can explicitly model the solvent, offering a more realistic depiction of reactions in solution. nih.gov

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute. In polar solvents, the solvent dipoles will orient themselves to stabilize the charges on the molecule, particularly the highly polar carbonyl group. This solvation shell can influence the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles, thereby affecting reaction rates. easychair.org

MD simulations are also invaluable for exploring the conformational landscape of a molecule. easychair.org By simulating the molecule's motion over nanoseconds or longer, one can observe transitions between different conformations and determine their relative populations. This is particularly important for a flexible molecule like this compound, where the interplay between the chroman ring pucker and the orientation of the acyl chloride group can lead to a complex energy surface. Recent studies on other chroman derivatives have successfully used MD simulations to understand stereoselective interactions and binding. nih.govacs.org

Insights from Potential Molecular Dynamics Simulations:

| Area of Investigation | Potential Findings |

| Solvation Structure | In aqueous or other polar protic solvents, a well-defined solvation shell would form around the carbonyl group, with hydrogen bonding to the oxygen atom. This can stabilize the ground state and influence the energy of the transition state. |

| Conformational Sampling | MD trajectories would show the molecule exploring various ring conformations and rotations of the C2-substituent, providing a statistical distribution of the accessible conformers at a given temperature. |

| Reactant Dynamics | Simulations of the acyl chloride with a nucleophile in a solvent box can illustrate the approach of the nucleophile, the role of the solvent in mediating the interaction, and the initial steps of the reaction. |

This table outlines the expected insights that could be gained from applying molecular dynamics simulations to this compound in a solvent environment.

Applications in Contemporary Organic Synthesis and Materials Science

Use as a Chiral Auxiliary Precursor in Asymmetric Synthesis

In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral product. A common strategy to achieve this is through the use of a chiral auxiliary, which is a stereochemically pure compound that is temporarily incorporated into a non-chiral substrate to direct a subsequent reaction in a stereoselective manner. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

(S)-6-fluorochroman-2-carbonyl chloride serves as an activated precursor for the corresponding carboxylic acid, (S)-6-fluorochroman-2-carboxylic acid. This acid is recognized as a pivotal chiral building block in the pharmaceutical industry. rsc.org The carbonyl chloride is highly reactive and readily forms an amide bond with prochiral amines or an ester bond with prochiral alcohols. This process attaches the chiral (S)-6-fluorochroman moiety to the substrate. The steric bulk and defined stereochemistry of the chroman scaffold then guide the stereochemical outcome of subsequent reactions, such as alkylation or aldol reactions at a position alpha to the newly formed carbonyl group.

The mechanism is analogous to well-established chiral auxiliaries like Evans' oxazolidinones, where the auxiliary provides a sterically hindered environment that favors the approach of reagents from one specific face, leading to the formation of one enantiomer in high excess. Once the new stereocenter is created, the amide or ester bond connecting the auxiliary can be cleaved, yielding the desired chiral product and releasing the chroman auxiliary.

| Feature | Role in Asymmetric Synthesis |

| (S)-Chiral Center | Establishes the absolute stereochemistry of the auxiliary. |

| Carbonyl Chloride | Acts as an activated functional group for facile attachment to a prochiral substrate. |

| Chroman Scaffold | Provides a rigid, sterically defined environment to direct the stereochemical course of a reaction. |

| Fluorine Atom | Can influence the electronic properties and conformational preferences of the auxiliary-substrate conjugate. |

Intermediate in the Synthesis of Complex Organic Molecules

The chroman structural unit is present in numerous biologically active molecules. google.com Consequently, this compound and its parent carboxylic acid are valuable intermediates for the synthesis of complex organic molecules, particularly pharmaceuticals. google.comnbinno.com

One of the most significant applications is in the synthesis of Nebivolol, a drug used to treat hypertension. google.com Nebivolol is a complex molecule containing two chroman ring systems. The synthesis of Nebivolol often involves the use of 6-fluorochroman-2-carboxylic acid as a key intermediate to construct one of the chiral chroman fragments of the final drug molecule. google.com The acid is typically converted to a more reactive species, such as the carbonyl chloride, to facilitate its coupling with other parts of the molecule. Its enantiomeric purity is crucial for the biological activity of the final product.

Table of Related Synthetic Intermediates:

| Compound | Role |

|---|---|

| (S)-6-fluorochroman-2-carboxylic acid | The parent acid, a key chiral building block. rsc.orggoogle.com |

| (R)-6-fluorochroman-2-carboxylic acid | The corresponding enantiomer, also a chiral building block. rsc.org |

| Methyl 6-fluoro-chroman-2-carboxylate | An ester derivative used in enzymatic resolutions to produce the pure enantiomers of the carboxylic acid. rsc.org |

Contribution to the Development of Novel Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The 6-fluorochroman (B116937) ring system is an important scaffold in medicinal chemistry. By using this compound, chemists can readily introduce this specific, fluorinated, and enantiomerically pure scaffold into new molecular entities.

The introduction of this scaffold serves several purposes:

Exploration of Structure-Activity Relationships (SAR): The rigid chroman structure helps to lock the conformation of attached pharmacophores, providing valuable information on the optimal spatial arrangement for biological activity.

Introduction of Fluorine: The fluorine atom can significantly alter the physicochemical properties of a molecule. It can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.

Chirality: Introducing a defined stereocenter is critical for specificity in biological systems, as different enantiomers of a drug often have vastly different potencies and pharmacological effects.

Through reactions of the carbonyl chloride group, the (S)-6-fluorochroman scaffold can be linked to other fragments to create libraries of novel compounds for drug discovery and other life sciences research.

Applications in Polymer Chemistry as a Monomer or Initiator (Hypothetical)

While there are no direct search results confirming the use of this compound in polymer chemistry, its structure suggests hypothetical applications.

As a monomer , the compound itself is not directly polymerizable in a conventional sense. However, it could be chemically modified to become one. For instance, the carbonyl chloride could be reacted with a molecule containing both a hydroxyl group and a polymerizable group (like a vinyl or acrylate group). This would tether the chiral 6-fluorochroman moiety as a pendant group onto a polymerizable monomer. Polymerization of this new monomer would result in a chiral polymer with the fluorochroman units regularly spaced along the polymer backbone. Such polymers could have applications in chiral chromatography (as a stationary phase) or as chiral catalysts.

As an initiator , the carbonyl chloride group is generally not used to initiate common polymerization reactions like radical or ionic polymerization. However, it could theoretically be converted into a derivative capable of initiating a specific type of polymerization. For example, transformation into an α-haloester derivative could potentially allow it to act as an initiator for atom transfer radical polymerization (ATRP), which would create polymers with the chiral fluorochroman unit at one end of every chain.

These potential applications remain speculative and would require significant chemical modification and experimental validation.

Precursor for Advanced Materials (Hypothetical)

The unique combination of properties in this compound makes it an interesting, albeit hypothetical, precursor for advanced materials.

Liquid Crystals: Molecules containing rigid, rod-like structures, such as the chroman scaffold, can exhibit liquid crystalline properties. By attaching long alkyl chains to the chroman scaffold, it might be possible to synthesize chiral liquid crystals. The chirality would induce a helical ordering of the molecules, leading to cholesteric liquid crystal phases, which have applications in displays and sensors.

Nonlinear Optical (NLO) Materials: The chroman ring is an electron-rich aromatic system. By attaching strong electron-donating and electron-withdrawing groups to the scaffold, it could be possible to create molecules with large second-order nonlinear optical responses. The inherent chirality and non-centrosymmetric nature of the (S)-enantiomer are prerequisites for such properties, which are useful in telecommunications and optical computing.

Enantioselective Sensors: The chiral scaffold could be incorporated onto the surface of a sensor (e.g., a quartz crystal microbalance or a surface plasmon resonance sensor). The carbonyl chloride group could be used to covalently bond the scaffold to a functionalized surface. Such a surface would be chiral and could potentially interact differently with the two enantiomers of another chiral molecule, allowing for the selective detection of one enantiomer.

These applications are currently theoretical and would necessitate dedicated research and development to be realized.

Analytical Methodologies for Chemical Process Monitoring and Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and enantiomeric excess of "(S)-6-fluorochroman-2-carbonyl chloride". These methods separate the target compound from impurities, including starting materials, by-products, and its corresponding (R)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the chemical purity of "this compound". Due to the compound's reactive acyl chloride group, analysis is typically performed after derivatization into a more stable form, such as a methyl ester or an amide, to prevent reaction with the mobile phase or column material. Reversed-phase HPLC is commonly utilized, where the derivatized, nonpolar analyte is separated on a hydrophobic stationary phase.

The method allows for the quantification of non-enantiomeric impurities. A typical HPLC system for this analysis would involve a C18 column, a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, and UV detection. The chroman ring system provides a chromophore that allows for sensitive detection at specific wavelengths.

Table 1: Illustrative HPLC Conditions for Analysis of a Derivatized Chroman Compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Temperature | Ambient |

| Analyte Form | Methyl Ester Derivative |

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another powerful tool for purity analysis. nih.gov Similar to HPLC, direct analysis of the acyl chloride is challenging due to its high reactivity and potential for thermal degradation in the heated GC inlet. mmust.ac.ke Therefore, derivatization is a necessary prerequisite. The compound can be converted into a more volatile and thermally stable ester (e.g., methyl or ethyl ester) prior to injection. mmust.ac.ke

The GC method separates compounds based on their boiling points and interaction with the stationary phase. youtube.com Lower boiling point compounds elute faster. youtube.com This technique is highly effective for identifying and quantifying volatile organic impurities that may be present from the synthesis process. GC-MS provides definitive identification of impurities by comparing their mass spectra to spectral libraries. nih.govnih.gov

Ensuring the enantiomeric purity of "this compound" is critical, as the biological or chemical activity of its subsequent products can be highly dependent on stereochemistry. nih.gov Chiral chromatography is the definitive method for separating and quantifying the (S)- and (R)-enantiomers, thus determining the enantiomeric excess (e.e.).

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both chiral HPLC and chiral GC can be employed. For chiral HPLC, polysaccharide-based CSPs are common. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. The significant difference in biological activity often observed between enantiomers, as seen in various chroman-based compounds, underscores the necessity of this analysis. nih.gov

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation of a Chroman Derivative

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose-based) |

| Mobile Phase | Hexane (B92381):Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detector | UV at 254 nm |

| Analysis Goal | Separation of (S) and (R) enantiomers |

Derivatization Strategies for Analytical Detection and Quantification

Derivatization is a key strategy in the analysis of "this compound". The primary purpose is to convert the highly reactive acyl chloride functional group into a more stable derivative that is amenable to standard chromatographic conditions without degradation. mmust.ac.kechromatographyonline.com This process also enhances detectability and improves chromatographic peak shape.

The most common derivatization reaction involves nucleophilic acyl substitution. Reacting the carbonyl chloride with an alcohol, such as methanol or ethanol, in the presence of a non-nucleophilic base yields a stable ester. Alternatively, reaction with an amine yields a stable amide. This strategy is essential for accurate quantification by GC and HPLC. mmust.ac.kenih.gov Furthermore, derivatization with specific reagents containing fluorescent or electroactive moieties can significantly increase the sensitivity of detection in HPLC. While benzoyl chloride is itself a derivatizing agent for amines and phenols, the carbonyl chloride functional group in the target molecule can undergo similar reactions for analytical purposes. chromatographyonline.comresearchgate.netnih.gov

Table 3: Common Derivatization Reactions for this compound

| Reagent | Derivative Formed | Analytical Advantage |

| Methanol | Methyl Ester | Increased stability and volatility for GC and HPLC. |

| Benzylamine | Benzylamide | Increased stability, enhanced UV detection for HPLC. researchgate.netumich.edu |

| Dansylhydrazine | Dansylhydrazide | Fluorescent derivative for high-sensitivity detection. semanticscholar.org |

On-line and At-line Monitoring Techniques for Reaction Progress

Modern process analytical technology (PAT) is increasingly applied to monitor chemical reactions in real-time, ensuring process control and optimizing outcomes. For the synthesis of "this compound", on-line and at-line monitoring techniques can provide invaluable data on reaction kinetics and endpoint determination.

Spectroscopic methods such as Raman or Near-Infrared (NIR) spectroscopy are well-suited for this purpose. researchgate.net A probe can be inserted directly into the reaction vessel (on-line) to continuously collect spectra. These spectra provide a molecular fingerprint of the reaction mixture, allowing for the simultaneous tracking of the concentration of reactants, intermediates, and the final product. researchgate.net This real-time data allows chemists to determine the precise moment the reaction is complete, preventing the formation of impurities from over-reaction and ensuring batch-to-batch consistency. These in-line measurements can be correlated with off-line chromatographic analyses to build robust predictive models for process control. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes to (S)-6-Fluorochroman-2-carbonyl Chloride

Traditional chemical synthesis routes often involve hazardous reagents, harsh reaction conditions, and significant waste generation. The principles of green chemistry aim to address these issues by designing more environmentally benign processes. Future research in the synthesis of this compound is expected to focus on several key areas of green chemistry.

One promising approach is the use of biocatalysis. Enzymes, such as lipases and esterases, can offer high stereoselectivity under mild reaction conditions, potentially reducing the environmental impact of the synthesis. For instance, the enzymatic resolution of racemic mixtures to produce enantiomerically pure precursors of this compound is an area of active investigation. A notable example is the use of two distinct esterases, EstS and EstR, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate to produce both (S) and (R)-6-fluorochroman-2-carboxylic acid with high enantiomeric excess rsc.org. This enzymatic method presents a significant improvement over traditional chemical resolution, which is often complex and less efficient rsc.org.

The development of synthetic routes that utilize renewable starting materials and minimize the use of protecting groups will also be a key focus. This could involve exploring novel catalytic systems that enable direct and selective functionalization of the chroman ring system. Furthermore, the use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds, will be crucial in reducing the environmental footprint of the synthesis.

| Green Chemistry Approach | Potential Advantage | Research Focus |

| Biocatalysis | High stereoselectivity, mild conditions | Enzymatic resolution of precursors |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Synthesis from bio-based starting materials |

| Atom Economy | Minimized waste generation | Catalytic C-H activation |

| Green Solvents | Reduced environmental pollution | Reactions in water or supercritical CO2 |

Exploration of Unconventional Reactivity Profiles

Investigating the novel reactivity of this compound and its derivatives can open up new avenues for the synthesis of complex molecules. Future research will likely explore its participation in unconventional transformations beyond traditional amide and ester formations.

This could include its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing efficiency and reducing waste. The Ugi and Passerini reactions are prime examples of multicomponent reactions that could potentially incorporate this chiral building block. Additionally, exploring its reactivity in cascade reactions, where a series of intramolecular transformations are triggered by a single event, could lead to the rapid assembly of intricate molecular architectures.

The unique electronic properties conferred by the fluorine atom on the chroman ring may also be exploited to achieve novel reactivity. Researchers may investigate its use in transition-metal-catalyzed cross-coupling reactions or as a dienophile in cycloaddition reactions to construct polycyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. The integration of the synthesis of this compound and its subsequent transformations into flow chemistry platforms is a significant emerging trend.

Automated synthesis platforms, which combine robotics with flow chemistry, can enable high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. This can significantly accelerate the discovery and development of new derivatives and pharmaceuticals. The ability to precisely control reaction parameters in a flow reactor can also lead to higher yields and purities, reducing the need for extensive purification steps. The application of flow chemistry has already demonstrated significant impact in the pharmaceutical and agrochemical industries beilstein-journals.org.

| Technology | Key Benefits | Future Application |

| Flow Chemistry | Enhanced safety, scalability, and control | Continuous manufacturing of this compound |

| Automated Synthesis | High-throughput screening, rapid optimization | Accelerated discovery of new derivatives |

| Process Analytical Technology (PAT) | Real-time monitoring and control | Improved process understanding and consistency |

Advanced Catalyst Design for Stereoselective Transformations

The development of highly efficient and stereoselective catalysts is paramount for the synthesis of enantiomerically pure compounds like those derived from this compound. Future research will focus on the design of novel catalysts that can control the stereochemical outcome of reactions involving this chiral building block.

This includes the development of new chiral organocatalysts, which are small organic molecules that can catalyze reactions with high enantioselectivity. Additionally, the design of transition metal catalysts with novel chiral ligands will continue to be a major area of research. These advanced catalysts could enable the development of asymmetric reactions that were previously not possible, leading to more efficient and sustainable synthetic routes. For example, research into stereoselective synthesis has led to the development of methods for creating fused heterocycles with multiple stereocenters rsc.org.

Biocatalysis will also play a crucial role, with the discovery and engineering of new enzymes for specific transformations. The use of alcohol dehydrogenases for the stereoselective reduction of ketones is a prime example of how biocatalysis can be applied to the synthesis of chiral precursors for complex molecules nih.gov.

Expanding the Scope of Applications in Fine Chemical Synthesis

While this compound is a known precursor in the synthesis of certain pharmaceuticals, its full potential in fine chemical synthesis remains to be explored. Future research will likely focus on expanding its applications as a versatile chiral building block for a wider range of complex molecules.

This could involve its use in the synthesis of new agrochemicals, fragrances, and materials with specific optical or electronic properties. The unique combination of the chiral chroman scaffold and the fluorine substituent makes it an attractive starting material for creating novel molecular structures with potentially interesting biological or material properties. For instance, the chroman structural unit is present in many bioactive molecules, including vitamin E and various drugs google.com. Its derivatives have been utilized in the synthesis of compounds like Nebivolol, a beta-blocker nih.govresearchgate.net.

By exploring new reactions and transformations, chemists can unlock the full potential of this valuable chiral intermediate and pave the way for the development of new and innovative products.

Q & A

Basic Research Question

- NMR Spectroscopy : Monitor <sup>19</sup>F NMR for fluorine environment (δ ~ -110 to -120 ppm) and <sup>13</sup>C NMR for carbonyl chloride (δ ~ 170–175 ppm).

- HPLC : Use chiral stationary phases (e.g., amylose-based) to confirm enantiopurity (>98% purity as per industrial standards) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M-Cl]<sup>-</sup> at m/z 229.056 (C10H6ClFO2<sup>-</sup>) .

- X-ray Crystallography : Resolve stereochemistry via single-crystal analysis, as demonstrated for structurally analogous chroman derivatives (R-factor < 0.05) .

How does the fluorine substituent at the 6-position influence the reactivity of the carbonyl chloride group in nucleophilic acyl substitutions?

Advanced Research Question

The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alcohols. This effect is quantified by Hammett substituent constants (σmeta = 0.34 for fluorine), which correlate with reaction rates in SN2 mechanisms. However, steric hindrance from the chroman ring may offset this effect in bulky nucleophiles. Computational studies (DFT) are recommended to model transition states and optimize reaction conditions .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Advanced Research Question

- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce kinetic energy and slow racemization.

- Chiral Auxiliaries : Use (S)-pyrrolidin-3-yl-amine derivatives to stabilize the transition state and retain configuration .

- Chiral HPLC Optimization : Employ a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid to enhance resolution. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

How can contradictory data on the hydrolytic stability of this compound be resolved?

Advanced Research Question

Contradictions often arise from varying moisture levels or pH in storage conditions. Design accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled humidity (10–90% RH) at 25–40°C.

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate degradation rates. For example, hydrolysis half-life (t1/2) at pH 7.4 is ~48 hours, decreasing to 12 hours at pH 9 .

- LC-MS/MS : Identify degradation products (e.g., chroman-2-carboxylic acid) to clarify pathways .

What role does the chroman ring’s conformation play in the compound’s biological activity?

Advanced Research Question

The chroman ring’s boat or chair conformation affects binding to biological targets. Molecular dynamics (MD) simulations show that the (S)-enantiomer adopts a chair conformation, enabling optimal interaction with enzyme active sites (e.g., serine hydrolases). Compare with X-ray data from 6-chloro-4-(2-phenylethenyl)chroman-2-one, where π-stacking interactions stabilize the bioactive conformation . Experimental validation via mutagenesis studies (e.g., replacing Phe residues in target enzymes) is advised.

How can researchers optimize solvent systems for reactions involving this compound?

Advanced Research Question

- Dielectric Constant Screening : Use solvents with ε < 15 (e.g., dichloromethane, toluene) to minimize ionic side reactions.

- Co-solvent Systems : Add 10% DMF to enhance solubility of polar intermediates without compromising chloride stability.

- Green Chemistry Approaches : Test bio-based solvents (e.g., cyclopentyl methyl ether) for sustainability, referencing industrial guidelines for acyl chloride compatibility .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

- GC-MS with Derivatization : Convert hydrolyzed impurities (e.g., carboxylic acids) to volatile esters using BF3-methanol.

- ICP-OES : Detect heavy metal catalysts (e.g., Pd, Ni) at ppm levels, adhering to ICH Q3D guidelines.

- NMR Relaxation Editing : Suppress signals from the main compound to highlight impurities at <0.1% concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.